molecular formula C4H6FeO6 B13824524 (2S,3S)-2,3-dihydroxybutanedioic acid;iron

(2S,3S)-2,3-dihydroxybutanedioic acid;iron

Cat. No.: B13824524
M. Wt: 205.93 g/mol
InChI Key: KBPZVLXARDTGGD-YGEZSCCGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrous-D-tartrate can be synthesized by reacting ferrous sulfate with tartaric acid under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding tartaric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of ferrous-D-tartrate .

Industrial Production Methods: In industrial settings, the production of ferrous-D-tartrate involves similar principles but on a larger scale. The process includes the precise control of temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The compound is often prepared by digesting tartarated iron in a solution over an extended period .

Chemical Reactions Analysis

Types of Reactions: Ferrous-D-tartrate undergoes various chemical reactions, including oxidation, reduction, and complexation. For instance, it can be oxidized by hydrogen peroxide in the presence of ferrous sulfate to produce dioxosuccinic acid .

Common Reagents and Conditions:

Major Products:

    Oxidation: Dioxosuccinic acid.

    Reduction: Succinic acid.

    Complexation: Metallic silver.

Mechanism of Action

The mechanism of action of ferrous-D-tartrate primarily involves its role as an iron supplement. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Ferrous-D-tartrate provides bioavailable iron that can be absorbed by the body to alleviate iron deficiency . The molecular targets include hemoglobin and myoglobin, and the pathways involved are those related to iron absorption and metabolism .

Properties

Molecular Formula

C4H6FeO6

Molecular Weight

205.93 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;iron

InChI

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m0./s1

InChI Key

KBPZVLXARDTGGD-YGEZSCCGSA-N

Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.[Fe]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Fe]

Origin of Product

United States

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